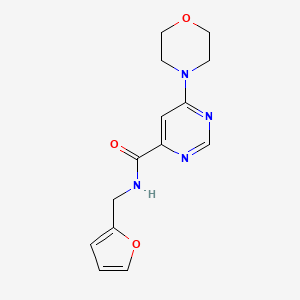

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSVSCSTPCLHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the furan-2-ylmethyl group, followed by the introduction of the pyrimidine ring and the morpholine group. Common synthetic routes include:

Furan-2-ylmethylamine Synthesis: This involves the reaction of furfural with ammonia or an amine derivative under specific conditions to form the furan-2-ylmethylamine.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable pyrimidine precursor and a reagent like urea or thiourea.

Morpholine Group Introduction: The morpholine group is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-yield production. The process may be optimized for efficiency, cost-effectiveness, and environmental safety, with considerations for waste management and byproduct recycling.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.

Substitution: The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation Products: Furan-2-carboxylic acid derivatives.

Reduction Products: Pyrimidinylamine derivatives.

Substitution Products: Various substituted morpholines.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: It has potential as a therapeutic agent, with research exploring its use in treating diseases such as cancer and inflammation.

Industry: The compound's versatility makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound’s pyrimidine core distinguishes it from tetrazole-based analogs like N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (). While tetrazoles are nitrogen-rich heterocycles known for metabolic stability, pyrimidines offer a broader scaffold for functionalization, as seen in the morpholine and carboxamide groups of the target compound. Key structural differences include:

The morpholine group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl () or methyl groups (). The furan-2-ylmethyl carboxamide may mimic hydrogen-bonding interactions observed in analogous compounds, such as the weak C–H⋯O bonds in ’s pyrimidine derivatives .

Conformational and Crystallographic Analysis

Crystallographic studies of pyrimidine derivatives () reveal that dihedral angles between the pyrimidine ring and substituents critically influence molecular conformation and crystal packing. For example, dihedral angles of 12.8°–86.1° between the pyrimidine core and aryl groups dictate intermolecular interactions like C–H⋯O and C–H⋯π bonds . The target compound’s morpholine substituent, being bulkier and more flexible than the methoxyphenyl or fluorophenyl groups in , may adopt distinct conformations that affect both crystallinity and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.